An In-Depth Technical Guide to N-Phenyl-1,3-benzothiazol-2-amine: Chemical Structure, Properties, and Biological Evaluation
An In-Depth Technical Guide to N-Phenyl-1,3-benzothiazol-2-amine: Chemical Structure, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-Phenyl-1,3-benzothiazol-2-amine. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides general methodologies and data from closely related benzothiazole derivatives to serve as a valuable resource for research and development.
Chemical Structure and Properties
N-Phenyl-1,3-benzothiazol-2-amine, also known as 2-anilinobenzothiazole, is a heterocyclic aromatic compound. Its structure consists of a phenyl ring attached to the amino group at the 2-position of a benzothiazole core.
Chemical Structure:
Table 1: Chemical and Physical Properties of N-Phenyl-1,3-benzothiazol-2-amine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂S | [1][2] |
| Molecular Weight | 226.30 g/mol | [1][2] |
| CAS Number | 1843-21-6 | [1][2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (predicted) | General knowledge |
| SMILES | c1ccc(cc1)Nc2nc3ccccc3s2 | General knowledge |
| InChI | InChI=1S/C13H10N2S/c1-2-4-9(5-3-1)15-13-14-11-7-6-8-10(11)16-13/h1-8H,(H,15,14) | General knowledge |
Synthesis
General Experimental Protocol for the Synthesis of 2-Aminobenzothiazoles
This protocol describes a general method that can be adapted for the synthesis of N-Phenyl-1,3-benzothiazol-2-amine.
Materials:
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Aniline
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Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
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Bromine (Br₂)
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Glacial acetic acid
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Ethanol
Procedure:
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Formation of Phenylthiourea Intermediate: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve aniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.
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After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
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Cyclization: The intermediate phenylthiourea derivative will cyclize in the acidic medium to form the 2-aminobenzothiazole hydrobromide salt.
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Isolation: The product can be isolated by filtration. The salt can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free base, N-Phenyl-1,3-benzothiazol-2-amine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Data
Specific spectroscopic data for N-Phenyl-1,3-benzothiazol-2-amine is not widely published. However, the following tables provide representative data for a closely related derivative, which can be used as a reference for structural elucidation.[3]
Table 2: Representative ¹H NMR Spectral Data of a 2-Anilinobenzothiazole Derivative [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.66 - 7.63 | m | 4H | Aromatic Protons |
| 7.46 | t, J = 7.7 Hz | 2H | Aromatic Protons |
| 7.37 - 7.33 | m | 2H | Aromatic Protons |
Note: Data corresponds to a closely related derivative and serves as a representative example.[3]
Table 3: Representative ¹³C NMR Spectral Data of a 2-Aminobenzothiazole Core [3]
| Chemical Shift (δ, ppm) | Assignment |
| 166.8 | C2 (Carbon attached to -NH₂) |
| 151.5 | C7a (Quaternary carbon) |
| 128.9 | Aromatic CH |
| 125.2 | Aromatic CH |
| 124.1 | Aromatic CH |
| 119.5 | Aromatic CH |
| 114.4 | Aromatic CH |
Note: Data corresponds to 2-amino-7-chlorobenzothiazole and illustrates typical chemical shifts for the benzothiazole core.[3]
Expected IR Spectral Data:
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N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.
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C=N stretch: A characteristic absorption band around 1630 cm⁻¹.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-S stretch: A weaker band in the fingerprint region.
Expected Mass Spectrometry Data:
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of N-Phenyl-1,3-benzothiazol-2-amine (m/z = 226). Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the thiazole ring.
Potential Biological Activities and Experimental Protocols
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. While specific studies on N-Phenyl-1,3-benzothiazol-2-amine are limited, this section outlines general experimental protocols for evaluating these potential activities.
Anticancer Activity
Benzothiazole-containing compounds have shown promise as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways.
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
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Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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N-Phenyl-1,3-benzothiazol-2-amine (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of N-Phenyl-1,3-benzothiazol-2-amine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
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Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
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Wistar rats or Swiss albino mice
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Carrageenan solution (1% in saline)
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N-Phenyl-1,3-benzothiazol-2-amine (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
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Standard anti-inflammatory drug (e.g., Indomethacin)
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Plethysmometer
Procedure:
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Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound at different doses.
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Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
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Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
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Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Potential Signaling Pathways
The biological effects of benzothiazole derivatives are often mediated through the modulation of intracellular signaling pathways. While the specific pathways affected by N-Phenyl-1,3-benzothiazol-2-amine have not been elucidated, the NF-κB and MAPK/ERK pathways are common targets for anti-inflammatory and anticancer agents.
Conclusion
N-Phenyl-1,3-benzothiazol-2-amine is a compound of interest within the broader class of biologically active benzothiazoles. While specific experimental data on its physical properties, detailed synthesis, and biological activity are not extensively documented, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The general protocols and potential mechanisms of action outlined herein offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar benzothiazole derivatives. Further investigation is warranted to fully characterize this compound and elucidate its specific biological functions.
